2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid is an organic compound belonging to the class of 4,5-disubstituted thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring substituted at specific positions. It has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
This compound can be classified as an organoheterocyclic compound due to its thiazole structure. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen. The specific classification of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid places it within the subclass of thiazoles, which are known for their diverse biological activities and applications in pharmaceuticals .
The synthesis of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid typically involves several steps, including the formation of the thiazole ring and subsequent modifications to achieve the desired substituents. One common method involves the use of starting materials such as 4-methylthiazole derivatives and butanoic acid.
The technical details often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular formula for 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid is . Its structure features a butanoic acid chain attached to a thiazole ring, providing a unique spatial arrangement that contributes to its chemical properties.
CCCC(=O)OCCC1=C(C)N=CS1InChI=1S/C10H15NO2S/c1-3-4-10(12)13-6-5-9-8(2)11-7-14-9/h7H,3-6H2,1-2H3The presence of both hydrophobic (alkyl chains) and polar (carboxylic acid) functional groups influences its solubility and reactivity .
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid can participate in various chemical reactions typical for carboxylic acids and thiazoles:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid largely depends on its interactions at the molecular level:
Studies suggest that its activity may be linked to antimicrobial properties, although detailed mechanisms require further investigation .
The physical properties of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong bases or acids, which could lead to hydrolysis or degradation .
Due to its unique structure and properties, 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid has potential applications in:
Research into this compound continues, with ongoing studies aimed at elucidating its full range of biological activities and potential therapeutic applications .
The core synthetic challenge for 2-methyl-4-(4-methylthiazol-5-yl)butanoic acid lies in the strategic construction of the 4-methylthiazole moiety and its subsequent coupling with the aliphatic acid chain. Industrial routes predominantly leverage Hantzsch thiazole synthesis as the foundational methodology for generating the heterocyclic core, followed by multi-step functional group manipulations to install the branched carboxylic acid chain [4].
A representative optimized pathway begins with the chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (-10°C to 0°C), yielding 2-chloro-3-oxobutanoate. This critical intermediate undergoes ring formation with thioacetamide in ethanol under reflux conditions (78-80°C). This one-pot reaction exploits the nucleophilicity of sulfur and the electrophilicity of the chlorinated carbon, facilitating cyclization to ethyl 4-methylthiazole-5-carboxylate. Subsequent hydrolysis under alkaline conditions (aqueous NaOH, 80-90°C) liberates the carboxylic acid functionality, producing 4-methylthiazole-5-carboxylic acid. The final carbon chain elongation employs Arndt-Eistert homologation, involving conversion to the acid chloride followed by diazomethane treatment and Wolff rearrangement, yielding the target butanoic acid derivative [4].
Key optimization strategies address persistent yield limitations:
Table 1: Critical Reaction Parameters and Yields in Multi-Step Synthesis
| Synthetic Step | Reagents/Conditions | Temperature | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate chlorination | SO₂Cl₂, CH₂Cl₂ | -10°C to 0°C | 2 | 85-88 |
| Thiazole ring formation | Thioacetamide, EtOH | Reflux (78°C) | 4-5 | 75-80 |
| Ester hydrolysis | 2M NaOH, EtOH/H₂O (3:1) | 80-90°C | 3 | 90-92 |
| Arndt-Eistert homologation | (COCl)₂, then CH₂N₂, Ag₂O catalysis | 0°C to RT | 8 (stepwise) | 65-70 |
Alternative pathways utilize 4-(4-methylthiazol-5-yl)butanoic acid (CAS 273939-94-9, C₈H₁₁NO₂S) as a precursor, exploiting electrophilic substitution at the thiazole C-5 position for methylation. However, this route suffers from regioselectivity challenges and lower overall yields (45-50%) due to difficulties in controlling polysubstitution, making it less industrially viable despite its convergent appeal [6].
Translation of batch synthesis to continuous manufacturing addresses critical limitations in producing 2-methyl-4-(4-methylthiazol-5-yl)butanoic acid, particularly concerning exothermic reactions, intermediate instability, and scalability constraints. Leading manufacturers (e.g., Beijing LYS Chemicals, Advanced Biotech) have implemented integrated flow platforms that enhance throughput while reducing production costs by 20-30% compared to batch processes [2] [6].
The chlorination and ring formation steps derive maximum benefit from continuous processing. Microreactor technology enables precise thermal management of the highly exothermic chlorination (-ΔH = 210 kJ/mol), maintaining isothermal conditions (±1°C) through rapid heat exchange. This control suppresses thermal degradation pathways evident in batch reactors, improving intermediate purity from 90% to >98%. Subsequent telescoped flow synthesis directly channels the chlorinated intermediate into a heated tubular reactor containing thioacetamide/ethanol slurry, reducing isolation-induced decomposition. Studies demonstrate a 40% reduction in impurity formation (e.g., dimeric byproducts) under continuous flow versus batch [2].
Downstream processing integrates continuous liquid-liquid extraction for acid purification and thin-film evaporation for solvent removal, achieving throughputs exceeding 50 kg/day per production line. Economic analyses reveal significant advantages:
Table 2: Performance Metrics: Batch vs. Continuous-Flow Production
| Parameter | Batch Reactor | Continuous-Flow System | Improvement |
|---|---|---|---|
| Annual Capacity (Metric Tons) | 5-10 | 15-25 | 150-250% |
| Reaction Volume (L/kg product) | 120-150 | 40-60 | 60-70% ↓ |
| Purity (HPLC Area%) | 95-97% | 98.5-99.2% | 2-4% ↑ |
| Energy Consumption (kWh/kg) | 85-100 | 45-55 | 45-50% ↓ |
| Typical Cycle Time | 72-96 hours | 8-12 hours (continuous) | 85% ↓ |
Commercial producers balance these technological advances with stringent quality control protocols. Specifications typically require ≥98.0% purity (HPLC), residual solvent levels <50 ppm (ICH guidelines), and controlled metal catalyst residues (<5 ppm) when applicable. Suppliers like MolDb (Cat. No. M206402) market 4-(4-methylthiazol-5-yl)butanoic acid derivatives at premium prices ($1,456/g for 98% purity), reflecting the value of optimized synthesis [6].
Catalyst innovation represents a pivotal strategy for overcoming yield limitations in constructing the carbon-thiazole bond central to 2-methyl-4-(4-methylthiazol-5-yl)butanoic acid. Research focuses on regioselective C-C bond formation at the electron-deficient C-5 position of the thiazole ring, a transformation historically hampered by moderate yields and competing side reactions.
Palladium-catalyzed cross-coupling has emerged as a high-efficiency approach, particularly for routes utilizing preformed thiazole halides. Systems employing Pd(PPh₃)₄ (2-5 mol%) with triethylamine base in DMF facilitate Suzuki-Miyaura or Negishi couplings between 5-bromo-4-methylthiazole and organozinc/boronic acid reagents containing protected carboxyl groups. These methods achieve coupling yields of 82-88%, significantly surpassing traditional nucleophilic substitution (50-55%). Crucially, ligand selection (e.g., XPhos, SPhos) minimizes protodehalogenation (<3% des-bromo byproduct) while maintaining functional group tolerance towards ester and carboxylic acid moieties [3] [7].
For non-halogenated routes, Lewis acid-mediated electrophilic substitution demonstrates utility. Zinc triflate (10-15 mol%) activates α,β-unsaturated carbonyl compounds toward regioselective addition at C-5 of 2,4-dimethylthiazole, exploiting the ring’s inherent π-electron deficiency. While providing atom economy, this method requires careful optimization:
Table 3: Catalytic Systems for Thiazole Functionalization
| Catalyst System | Reaction Type | Key Advantages | Yield Range (%) | Key Limitations |
|---|---|---|---|---|
| Pd(PPh₃)₄/XPhos, Et₃N | Suzuki coupling | High regioselectivity, mild conditions | 82-88 | Bromothiazole synthesis required |
| Zn(OTf)₂ (10 mol%), CH₃NO₂ | Friedel-Crafts alkylation | Atom economy, no pre-functionalization | 70-75 | Moisture sensitivity |
| Lipase B (immobilized), scCO₂ | Enzymatic ester hydrolysis | Green chemistry, high specificity | 90-95* | Limited to hydrolysis step |
| Triethylamine (stoichiometric) | Base-catalyzed condensation | Low cost, simple operation | 65-72 | Higher byproduct formation |
*Note: Enzymatic catalysis applies selectively to ester hydrolysis in synthetic precursors [2] [7]
Emerging biocatalytic approaches show promise for specific steps. Immobilized Candida antarctica lipase B (CAL-B) in supercritical CO₂ facilitates selective hydrolysis of thiazolyl ester precursors with 90-95% conversion, eliminating base-mediated side reactions. This exemplifies the trend toward hybrid catalytic systems where traditional metal catalysis combines with enzymatic or organocatalytic steps to enhance overall process sustainability without compromising efficiency [2] [7]. Future optimization will likely focus on catalyst immobilization for continuous-flow applications and development of thiazole-directed C-H activation methodologies to streamline synthetic sequences further.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8